Cas no 1455037-27-0 (4-Fluoro-4-methylpentan-1-amine; acetic acid)

4-Fluoro-4-methylpentan-1-amine is a fluorinated amine compound with potential applications in pharmaceutical and agrochemical synthesis due to its unique structural properties. The presence of a fluorine atom at the 4-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. When combined with acetic acid, it can form stable salts or serve as a reagent in amidation and other organic transformations. The compound’s well-defined reactivity and purity make it suitable for precise synthetic applications. Its compatibility with acetic acid further expands its utility in buffering or catalytic systems, ensuring consistent performance in laboratory and industrial settings.
4-Fluoro-4-methylpentan-1-amine; acetic acid structure
1455037-27-0 structure
Product name:4-Fluoro-4-methylpentan-1-amine; acetic acid
CAS No:1455037-27-0
MF:C8H18FNO2
MW:179.232426166534
CID:6366894
PubChem ID:118005605

4-Fluoro-4-methylpentan-1-amine; acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1455037-27-0
    • SCHEMBL16632133
    • 4-fluoro-4-methylpentan-1-amine; acetic acid
    • EN300-7970990
    • 4-Fluoro-4-methylpentan-1-amine; acetic acid
    • Inchi: 1S/C6H14FN.C2H4O2/c1-6(2,7)4-3-5-8;1-2(3)4/h3-5,8H2,1-2H3;1H3,(H,3,4)
    • InChI Key: UZEXZIHQTQANNO-UHFFFAOYSA-N
    • SMILES: FC(C)(C)CCCN.OC(C)=O

Computed Properties

  • Exact Mass: 179.13215698g/mol
  • Monoisotopic Mass: 179.13215698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 92.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

4-Fluoro-4-methylpentan-1-amine; acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7970990-0.5g
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95.0%
0.5g
$1914.0 2025-02-21
Aaron
AR02829X-500mg
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95%
500mg
$2657.00 2025-02-15
1PlusChem
1P02821L-100mg
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95%
100mg
$1113.00 2024-06-20
Aaron
AR02829X-250mg
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95%
250mg
$1695.00 2025-02-15
Enamine
EN300-7970990-0.05g
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95.0%
0.05g
$651.0 2025-02-21
Enamine
EN300-7970990-1.0g
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95.0%
1.0g
$2454.0 2025-02-21
Aaron
AR02829X-100mg
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95%
100mg
$1194.00 2025-02-15
1PlusChem
1P02821L-1g
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95%
1g
$3095.00 2024-06-20
Enamine
EN300-7970990-0.1g
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95.0%
0.1g
$850.0 2025-02-21
Enamine
EN300-7970990-0.25g
4-fluoro-4-methylpentan-1-amine, acetic acid
1455037-27-0 95.0%
0.25g
$1214.0 2025-02-21

Additional information on 4-Fluoro-4-methylpentan-1-amine; acetic acid

4-Fluoro-4-methylpentan-1-amine and Acetic Acid: A Comprehensive Overview

The compound CAS No. 1455037-27-0, also known as 4-fluoro-4-methylpentan-1-amine, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound, along with its counterpart acetic acid, has garnered significant attention in recent years due to its unique properties and potential uses. In this article, we will delve into the structural characteristics, synthesis methods, and applications of these compounds, while also exploring the latest research findings that highlight their significance in modern science.

4-fluoro-4-methylpentan-1-amine is an organic compound with the molecular formula C6H13FN. Its structure consists of a pentane chain with a fluorine atom and a methyl group attached to the fourth carbon atom, along with an amine group at the first position. This unique arrangement imparts the compound with distinct chemical properties, making it valuable for various industrial and research purposes. The presence of the fluorine atom introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical environments.

Acetic acid, on the other hand, is a simple carboxylic acid with the molecular formula C2H4O2. It is one of the most widely used organic chemicals in the world, finding applications in food production, pharmaceuticals, and as a precursor for various chemical derivatives. The combination of 4-fluoro-4-methylpentan-1-amine and acetic acid has been explored in recent studies for its potential in synthesizing advanced materials and pharmaceutical intermediates.

The synthesis of CAS No. 1455037-27-0 involves several steps, including alkylation and fluorination reactions. Researchers have recently developed more efficient methods to produce this compound by optimizing reaction conditions and using environmentally friendly reagents. These advancements have not only improved the yield but also reduced the environmental impact of its production process.

In terms of applications, 4-fluoro-4-methylpentan-1-amine has shown promise in drug discovery efforts. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, where it can be used to construct complex molecular architectures with high enantioselectivity. Recent studies have demonstrated its utility in synthesizing bioactive compounds that target various disease states, including cancer and neurodegenerative disorders.

Acetic acid, while seemingly simple, plays a critical role as a building block in organic chemistry. Its ability to form esters, amides, and other derivatives makes it indispensable in both academic research and industrial settings. For instance, acetic acid is used extensively in the production of acetate esters, which are widely used as solvents in various industries.

The combination of these two compounds has also been explored in materials science. Researchers have investigated their use in synthesizing polymeric materials with tailored properties for applications in electronics and biotechnology. The interaction between the amine group of CAS No. 1455037-27-0 strong>

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